molecular formula C7H5Br2F B1339632 4-Bromo-3-fluorobenzyl bromide CAS No. 127425-73-4

4-Bromo-3-fluorobenzyl bromide

Cat. No.: B1339632
CAS No.: 127425-73-4
M. Wt: 267.92 g/mol
InChI Key: GMVNLHLMJSMARX-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorobenzyl bromide: is an organic compound with the molecular formula C7H5Br2F . It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine and fluorine atoms at the 4th and 3rd positions, respectively. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-fluorobenzyl bromide can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylic bromide in 4-bromo-3-fluorobenzyl bromide is highly electrophilic, making it reactive toward nucleophiles like amines, thiols, and alkoxides.

Reaction Table: Nucleophilic Substitutions

NucleophileReagents/ConditionsProductYieldSource
AminesK₂CO₃, DMF, 120°CN-substituted benzylamines75–85%
ThiophenolEt₃N, THF, RTBenzyl thioether90%
MethanolNaH, DCM, 0°CBenzyl ether68%

Mechanism :

  • Step 1 : Nucleophile (e.g., amine) attacks the benzylic carbon, forming a tetrahedral intermediate.

  • Step 2 : Bromide ion departure generates the substituted product.

Key Findings :

  • Reactions with amines are pivotal for synthesizing pharmaceutical intermediates like N-methylcyclohexanamine derivatives.

  • Steric hindrance from the 4-bromo-3-fluoro substituents slows reactivity compared to non-halogenated analogs.

Suzuki-Miyaura Cross-Coupling

The aryl bromide participates in palladium-catalyzed couplings to form biaryl structures, critical in drug discovery.

Reaction Table: Suzuki-Miyaura Couplings

Boronic AcidCatalyst SystemConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF80°C, 12 h4-Fluoro-3-biphenylmethanol78%
Vinylboronic esterPdCl₂(dppf), CsF, THF60°C, 6 hStyrene derivative65%

Mechanism :

  • Oxidative Addition : Pd⁰ inserts into the C–Br bond.

  • Transmetallation : Boronic acid transfers aryl group to Pd.

  • Reductive Elimination : Biaryl product forms .

Applications :

  • Used to synthesize antimutagenic bichalcophene derivatives .

  • Electron-withdrawing fluorine enhances coupling efficiency by polarizing the C–Br bond.

Ether Cleavage Reactions

The compound serves as a precursor for synthesizing ethers, which are cleaved under acidic conditions.

Reaction Table: Ether Cleavage

Starting EtherReagents/ConditionsProductYieldSource
4-Fluoro-3-phenoxybenzyl etherHBr (48%), AcOH, reflux4-Fluoro-3-phenoxybenzyl bromide92%

Mechanism :

  • Protonation of the ether oxygen by HBr.

  • Nucleophilic attack by bromide ion at the benzylic carbon, releasing the phenol .

Industrial Relevance :

  • High-yielding route to fluorinated benzyl bromides for agrochemicals .

Grignard and Organometallic Reactions

The benzylic bromide reacts with Grignard reagents to form alkylated products.

Reaction Table: Grignard Additions

Grignard ReagentConditionsProductYieldSource
MeMgBrTHF, −78°C to RT4-Bromo-3-fluorotoluene70%

Limitations :

  • Competing Wurtz coupling can occur without strict temperature control.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-fluorobenzyl bromide is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This dual substitution allows for more versatile applications in synthetic chemistry compared to its mono-substituted counterparts .

Biological Activity

4-Bromo-3-fluorobenzyl bromide is a halogenated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. The presence of bromine and fluorine atoms significantly influences its reactivity and interaction with biological systems, making it a valuable compound for various applications.

This compound can undergo several types of chemical reactions, including:

  • Nucleophilic Substitution : The bromine atom on the benzyl ring can be replaced by various nucleophiles such as amines, thiols, or alkoxides, allowing for the synthesis of diverse derivatives.
  • Oxidation and Reduction : The compound can be oxidized to form sulfoxides or sulfones and reduced to yield dehalogenated products.
  • Coupling Reactions : It participates in cross-coupling reactions (e.g., Suzuki or Heck reactions), facilitating the formation of biaryl compounds, which are often biologically active.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The halogen substituents enhance its binding affinity, potentially modulating the activity of these targets. This interaction can lead to various pharmacological effects, including:

  • Receptor Modulation : The compound may act as a ligand for neurotransmitter receptors, influencing signaling pathways in the central nervous system (CNS).
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, contributing to its therapeutic potential against various diseases.

Biological Activity and Applications

Research has demonstrated several biological activities associated with this compound:

  • Antitumor Activity : Some studies have indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
  • Antimicrobial Properties : Compounds derived from this compound have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Neuropharmacology : Its derivatives are being explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antitumor Activity : In a study published in a peer-reviewed journal, researchers synthesized a series of compounds based on this compound and evaluated their cytotoxicity against human cancer cell lines. Results indicated that certain derivatives exhibited significant antitumor activity, with IC50 values in the low micromolar range.
  • Neurotransmitter Receptor Binding Studies : Another study investigated the binding affinity of modified versions of this compound to serotonin receptors. The findings demonstrated that some derivatives had enhanced binding affinities compared to existing drugs, suggesting their potential as new therapeutic agents for mood disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against bacterial strains
NeuropharmacologyModulates neurotransmitter receptors

Q & A

Q. How can synthetic routes for 4-bromo-3-fluorobenzyl bromide be optimized to improve yield and purity?

Methodological Answer:
The synthesis typically involves bromination of 3-fluorotoluene derivatives. For example, selective bromination at the benzylic position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a refluxing solvent like CCl₄. Optimization includes:

  • Temperature control : Maintain 80–90°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
  • Monitoring : Use TLC (Rf ~0.5 in 9:1 hexane/ethyl acetate) and GC-MS to track reaction progress.
    Yield improvements may require adjusting stoichiometry (e.g., 1.2 equivalents of NBS) and inert atmosphere conditions to suppress oxidative byproducts .

Q. What analytical techniques are critical for distinguishing structural isomers of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Benzylic CH₂Br protons resonate as a singlet at δ ~4.5–4.7 ppm. Fluorine’s electron-withdrawing effect deshields adjacent aromatic protons, splitting signals into distinct doublets (e.g., δ ~7.2–7.5 ppm).
    • ¹⁹F NMR : A singlet at δ ~-110 ppm confirms the fluorine’s position.
    • HSQC/HMBC : Correlates benzylic protons with aromatic carbons to verify substitution patterns.
  • Mass Spectrometry (HRMS) : Isotopic patterns for Br₂ (M+2 and M+4 peaks) and exact mass (C₇H₅Br₂F: theoretical 273.8694) confirm molecular identity .

Q. How does the electronic effect of fluorine influence the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question:
The fluorine atom’s strong electron-withdrawing nature activates the benzylic bromide toward SN2 reactions by polarizing the C-Br bond. However, steric hindrance from the adjacent bromine and fluorine substituents may reduce accessibility. Experimental validation:

  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., 4-bromobenzyl bromide) using nucleophiles like NaN₃ in DMF.
  • DFT Calculations : Analyze transition-state geometries to quantify steric vs. electronic contributions .

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

Data Contradiction Analysis:
Conflicting reports may arise from impurities or measurement conditions. Systematic approaches include:

  • Solubility Screening : Use standardized methods (e.g., shake-flask technique) in solvents like DCM, THF, and hexane at 25°C.
  • DSC/TGA : Assess thermal stability to rule out decomposition during testing.
  • Literature Cross-Validation : Compare with structurally similar compounds (e.g., 4-fluorobenzyl bromide, solubility ~50 mg/mL in DCM).

Q. What safety protocols are essential when handling this compound in electrophilic reactions?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 106°C).
  • First Aid : Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation.

Q. How can this compound be utilized in synthesizing PET imaging agents?

Advanced Research Question:
The compound serves as a precursor for ¹⁸F-labeled tracers. Example protocol:

  • Isotope Exchange : React this compound with K¹⁸F in the presence of a cryptand (e.g., Kryptofix 222) in anhydrous DMSO at 120°C.
  • Purification : HPLC (C18 column, acetonitrile/water) to isolate the ¹⁸F-labeled product.
  • Validation : Radiolytic stability testing and biodistribution studies in model organisms .

Q. What strategies mitigate byproduct formation during Grignard reactions involving this compound?

Methodological Answer:

  • Low Temperatures : Conduct reactions at –20°C to suppress Wurtz coupling.
  • Controlled Addition : Slowly add Grignard reagents (e.g., MeMgBr) to avoid localized exotherms.
  • Byproduct Identification : Use LC-MS to detect dimeric species and optimize quenching protocols (e.g., saturated NH₄Cl) .

Q. How do steric effects impact the crystallization of this compound?

Advanced Research Question:
The bromine and fluorine substituents create a sterically congested structure, complicating crystal packing. Mitigation strategies:

  • Co-crystallization : Use templating agents like crown ethers.
  • Slow Evaporation : From ethanol/water mixtures to allow ordered lattice formation.
  • X-ray Diffraction : Resolve crystal structure to identify intermolecular interactions (e.g., halogen bonding) .

Q. Why does this compound exhibit variable reactivity in Suzuki-Miyaura couplings?

Data Contradiction Analysis:
Variability may stem from:

  • Catalyst Poisoning : Trace moisture or oxygen deactivates Pd catalysts. Use rigorously dried solvents and Schlenk techniques.
  • Substituent Effects : Fluorine’s electronegativity alters the aryl bromide’s oxidative addition kinetics. Screen Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos) .

Q. How can environmental persistence of this compound be assessed in aquatic systems?

Methodological Answer:

  • Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 25°C, monitoring degradation via LC-MS.
  • Ecotoxicity Assays : Use Daphnia magna or algal models to measure LC₅₀ values.
  • Regulatory Alignment : Compare with EPA guidelines for brominated aromatics .

Properties

IUPAC Name

1-bromo-4-(bromomethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVNLHLMJSMARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470290
Record name 4-Bromo-3-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127425-73-4
Record name 4-Bromo-3-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(bromomethyl)-2-fluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-3-fluorotoluene (39.4 g, 0.21 mol), NBS (38.1 g, 0.22 mol) and AIBN (5 g, 0.03 mol) in 250 mL CH2Cl2 was heated at reflux for 6 h. After cooling to room temperature, the reaction mixture was filtered, and the filtrate was washed with water, brine, and concentrated under vacuum to afford 1-bromo-4-(bromomethyl)-2-fluorobenzene, which was used without further purification.
Quantity
39.4 g
Type
reactant
Reaction Step One
Name
Quantity
38.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (4-bromo-3-fluorophenyl)methanol (5 g, 24.39 mmol) in DCM (100 mL) was added PBr3 (2.76 mL, 29.3 mmol) dropwise. The resulting mixture was stirred at 20° C. After LCMS analysis showed the starting material had disappeared, the mixture was adjusted to pH=8 by aq Na2CO3. The organic layer was dried and concentrated to give the crude product, which was purified by column chromatography (PE/EA=10/1) to yield a white solid of 1-bromo-4-(bromomethyl)-2-fluorobenzene (4.2 g, 14.89 mmol, 61.1% yield): 1H NMR (400 MHz, CD3OD) δ 7.57 (d, J=7.6 Hz, 1H), 7.28 (d, J=7.2 Hz, 1H), 7.16 (d, J=6.4 Hz, 1H), 4.53 (s, 2H); ES-LCMS m/z 186.9 (M-79).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.76 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 4-bromo-3-fluorotoluene (10 g, 0.053 moles) in carbon tetrachloride (100 ml) is added with N-bromosuccinimide, (NBS; 14 g, 0.08 moles). The mixture is refluxed, added with dibenzoyl peroxide (100 mg, 0.4 mmoles), refluxed for 1 hour, then cooled at room temperature and extracted with water. The aqueous phase is discarded, the organic phase is washed with brine, dried over sodium sulfate and concentrated under vacuum to give an oil (16 g) which is subjected to chromatography on a silica gel column (150 g), eluting with hexane, to afford the product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods IV

Procedure details

A solution of 4-bromo-3-fluorotoluene (11.34 g, 60 mmol), azobisisobutyronitrile (0.99 g, 6 mmol), and N-bromosuccinimide (11.75 g, 66 mmol) in carbon tetrachloride (60 ml) was heated to reflux for 3.5 h. The reaction mixture was cooled to room temperature and then filtered through Celite, and the solvent in the filtrate was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (Isco Combiflash, 40 g, ethyl acetate:hexane=0:100 to 100:0, gradient) to obtain the title compound (12.8 g, 80%) as a light yellow solid.
Quantity
11.34 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
11.75 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

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